molecular formula C20H11Cl2N3O4 B11713135 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11713135
M. Wt: 428.2 g/mol
InChI Key: MFTDMZDCEMLLFQ-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves the condensation reaction between 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 6-nitro-2-aminophenol. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

Scientific Research Applications

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to chelate metal ions can inhibit metalloenzymes, disrupting essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-ethoxyphenol
  • 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

Uniqueness

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the benzoxazole ring and the nitrophenol moiety enhances its ability to form stable metal complexes and exhibit potent biological effects .

Properties

Molecular Formula

C20H11Cl2N3O4

Molecular Weight

428.2 g/mol

IUPAC Name

2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H11Cl2N3O4/c21-14-6-4-11(8-15(14)22)20-24-16-9-13(5-7-18(16)29-20)23-10-12-2-1-3-17(19(12)26)25(27)28/h1-10,26H

InChI Key

MFTDMZDCEMLLFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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